Boc-O-Methyl-L-Serine
Overview
Description
Boc-O-Methyl-L-Serine, also known as Boc-L-serine methyl ester, is a derivative of L-Serine Methyl Ester Hydrochloride . It is an amino acid derivative used in the preparation of Tn antigen, L-glutamic acid p-nitroanilide analogs, and new biomedical polymers having Serine and Threonine side groups .
Synthesis Analysis
Boc-O-Methyl-L-Serine can be synthesized using potassium carbonate in N,N-dimethyl-formamide at 20°C for 4.5 hours . The reaction is cooled with ice and the product is obtained by crystallization and filtration .
Molecular Structure Analysis
The molecular formula of Boc-O-Methyl-L-Serine is C9H17NO5 . Its molecular weight is 219.24 g/mol . The linear formula is HOCH2CH [NHCO2C (CH3)3]CO2CH3 .
Chemical Reactions Analysis
Boc-O-Methyl-L-Serine is used in the preparation of Tn antigen, L-glutamic acid p-nitroanilide analogs, and new biomedical polymers having Serine and Threonine side groups . The specific chemical reactions involved in these preparations are not detailed in the available sources.
Physical And Chemical Properties Analysis
Boc-O-Methyl-L-Serine is a liquid at room temperature . It has a density of 1.082 g/mL at 25°C . Its boiling point is predicted to be 354.3±32.0 °C . It is slightly soluble in water . The refractive index is n20/D 1.452 (lit.) .
Scientific Research Applications
Polymer Synthesis : Boc-O-Methyl-L-Serine derivatives like Boc-Thr (N-tert-butoxycarbonyl-l-threonine) have been used in the synthesis of cyclic carbonates and the subsequent anionic ring-opening polymerization to produce polycarbonates. These polymers exhibit specific optical rotations and lack higher-order structures, indicating potential use in material science (Sanda, Kamatani, & Endo, 2001).
Bioinorganic Chemistry : In the study of vanadate-dependent bromoperoxidases, Boc-protected serine derivatives were employed to investigate the binding sites of bromide ions. These findings have implications for understanding enzyme mechanisms (Kraehmer & Rehder, 2012).
Synthesis of Natural Products : Boc-protected amino acids, including derivatives of serine, are instrumental in the synthesis of complex organic compounds like Leucamide A, showcasing their importance in organic chemistry and pharmacology (Feng Ya-qing, 2006).
Metabolic Studies : Research on serine metabolism, while not directly involving Boc-O-Methyl-L-Serine, highlights the critical role of serine in cellular processes, providing context for its modified derivatives in biochemical research (Kalhan & Hanson, 2012).
Chemical Synthesis : The synthesis of orthogonally protected amino acid esters, including those derived from serine, demonstrates the utility of Boc-O-Methyl-L-Serine in complex organic syntheses. These studies contribute to the advancement of synthetic chemistry (Temperini et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMSGRWQUMJIR-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426824 | |
Record name | Boc-O-Methyl-L-Serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-Methyl-L-Serine | |
CAS RN |
51293-47-1 | |
Record name | Boc-O-Methyl-L-Serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-Amino-3-methoxypropanoic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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